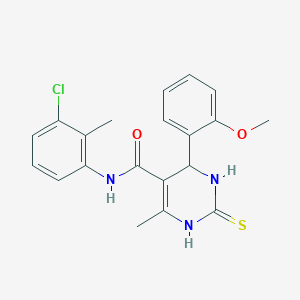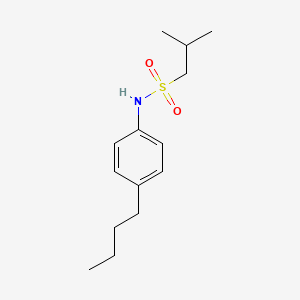![molecular formula C16H13FN2O5 B5175191 N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as FFA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. FFA is a derivative of the natural amino acid glycine and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can reduce tumor growth, inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its stability, which allows for long-term storage and use in experiments. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research. One area of interest is the potential use of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and delivery method for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine in these applications. Another area of interest is the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency. Overall, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.
In conclusion, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process and has been studied for its potential therapeutic applications in various fields of research. The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research, including its potential use as a therapeutic agent and the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency.
Synthesemethoden
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-furoyl chloride followed by the reaction with glycine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. In cancer research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCINJAGRVHSJV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)

![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)
![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)
![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)